![molecular formula C16H23NO3 B1326024 Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate CAS No. 951885-98-6](/img/structure/B1326024.png)
Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate
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Overview
Description
Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate is a synthetic compound. It contains a total of 43 bonds, including 20 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic tertiary amine .
Synthesis Analysis
The synthesis of similar compounds often involves the use of dimethylaniline or its derivatives . For instance, Michler’s ketone, an electron-rich derivative of benzophenone, is synthesized using the Friedel-Crafts acylation of dimethylaniline with phosgene or equivalent reagents .Molecular Structure Analysis
The molecular structure of Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate includes an ester (aliphatic), a ketone (aromatic), and a tertiary amine (aromatic) .Scientific Research Applications
Synthons for Heterocyclic Compounds
Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate: serves as a building block for a diverse range of heterocyclic compounds. Its utility lies in its reactivity, allowing for the synthesis of acyclic, carbocyclic, and various five- and six-membered heterocyclic derivatives. These compounds are of significant interest due to their potential biological activities, offering new classes of biologically active heterocyclic compounds for biomedical applications .
Controlled Pesticide Release
The compound’s derivatives can be used to create stimuli-responsive polymers for controlled pesticide release. For instance, grafting onto chitosan, a natural polymer, can yield a pH and temperature dual-responsive copolymer. This application is particularly relevant in agriculture, where controlled release can lead to better efficacy and fewer adverse effects, addressing issues like photostability and toxicity .
Antimicrobial Agents
Derivatives of Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate have shown promise as antimicrobial agents. The structural flexibility of the compound allows for the synthesis of various thiophene derivatives, which can exhibit significant antimicrobial activity. This application is crucial in the development of new antibiotics and treatments for microbial infections .
Mechanism of Action
- EDP-420’s primary target is the cannabinoid system . Specifically, it interacts with the CB1 cannabinoid receptor located in the central and peripheral nervous system, bones, heart, liver, lungs, vascular endothelium, and reproductive system. Additionally, it may also affect the CB2 cannabinoid receptor .
Target of Action
properties
IUPAC Name |
ethyl 6-[4-(dimethylamino)phenyl]-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-20-16(19)8-6-5-7-15(18)13-9-11-14(12-10-13)17(2)3/h9-12H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOZMUTUUSYYGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate |
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